An In-depth Technical Guide to Tr-PEG4-OH: A Versatile Linker in Advanced Drug Development
An In-depth Technical Guide to Tr-PEG4-OH: A Versatile Linker in Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Tr-PEG4-OH, a heterobifunctional linker molecule integral to the advancement of targeted therapeutics. Designed for researchers, chemists, and professionals in the field of drug development, this document details the structure, physicochemical properties, synthesis, and core applications of Tr-PEG4-OH, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Information: Structure and Properties
Tr-PEG4-OH is a chemical entity composed of a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl (-OH) group, and a trityl (Tr) protecting group. The hydrophilic PEG4 chain enhances the aqueous solubility and improves the pharmacokinetic profile of the molecules it is incorporated into. The trityl group serves as a protecting group for a primary alcohol, which can be selectively removed under acidic conditions to allow for further chemical modification. The terminal hydroxyl group provides a versatile handle for conjugation to various molecules.
The fundamental structure of Tr-PEG4-OH is characterized by a central PEG chain, which provides flexibility and hydrophilicity, flanked by the bulky, hydrophobic trityl group at one end and a reactive hydroxyl group at the other.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Tr-PEG4-OH is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₂O₅ | [1] |
| Molecular Weight | 436.55 g/mol | [1] |
| CAS Number | 125274-16-0 | [1] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, Dichloromethane | |
| Storage Conditions | -20°C for long-term storage | [2] |
Synthesis and Purification: A Representative Protocol
The synthesis of Tr-PEG4-OH is typically achieved through the monotritylation of tetraethylene glycol. The following is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis of Tr-PEG4-OH
Materials:
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Tetraethylene glycol (PEG4)
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Trityl chloride (TrCl)
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Toluene
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Dichloromethane (DCM)
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Ethyl acetate (B1210297)
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Silica (B1680970) gel for column chromatography
Procedure:
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Azeotropic Drying: In a round-bottom flask, dissolve tetraethylene glycol in toluene. Remove the water azeotropically using a rotary evaporator.
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Tritylation Reaction: Dissolve the dried tetraethylene glycol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add trityl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Reaction Quenching and Extraction: Quench the reaction by adding cold water. Extract the product with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure Tr-PEG4-OH.
Core Applications in Drug Development
Tr-PEG4-OH is a pivotal linker in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows for the sequential and controlled conjugation of different molecular entities.
Role in Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, Tr-PEG4-OH, after deprotection of the trityl group, serves as a hydrophilic spacer that connects the antibody to a cytotoxic payload. The PEG4 linker can enhance the solubility and stability of the ADC, and potentially improve its pharmacokinetic properties.
Below is a generalized workflow for the synthesis of an ADC utilizing a deprotected Tr-PEG4-OH linker.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC. Tr-PEG4-OH can be incorporated as a flexible and hydrophilic linker in PROTAC design.
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Key Experimental Protocols
Protocol 1: Trityl Group Deprotection
Materials:
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Tr-PEG4-OH
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
Procedure:
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Dissolve Tr-PEG4-OH in DCM.
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Add TFA dropwise at 0°C.
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Stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected HO-PEG4-OH.
Protocol 2: Conjugation to a Carboxylic Acid (Amide Bond Formation)
This protocol describes the conjugation of the deprotected HO-PEG4-OH to a molecule containing a carboxylic acid, for instance, a cytotoxic payload for an ADC or a ligand for a PROTAC.
Materials:
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HO-PEG4-OH
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Carboxylic acid-containing molecule
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
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Dissolve the carboxylic acid-containing molecule, HATU, and DIPEA in anhydrous DMF.
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Add a solution of HO-PEG4-OH in anhydrous DMF to the mixture.
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Stir the reaction at room temperature for 4-6 hours.
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Monitor the reaction by LC-MS.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by preparative HPLC.
Conclusion
Tr-PEG4-OH is a valuable and versatile chemical tool for researchers in drug development and chemical biology. Its well-defined structure, the hydrophilicity imparted by the PEG spacer, and its bifunctional nature make it an essential building block in the synthesis of sophisticated therapeutic agents like ADCs and PROTACs. A thorough understanding of its chemical properties and reactivity is paramount for its effective application in the design and synthesis of novel therapeutics and biological probes.
